molecular formula C19H24N4O B2495033 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1021035-59-5

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B2495033
M. Wt: 324.428
InChI Key: YGUZEHVWUGXSQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one" involves complex pathways that incorporate various chemical reactions to achieve the desired molecular structure. For example, a study by Yengoyan et al. (2018) outlines accessible pathways for synthesizing novel derivatives that show pronounced plant growth stimulant activity, highlighting the potential agricultural applications of these compounds (Yengoyan et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by the presence of pyridazine and piperazine rings, which contribute to their chemical and physical properties. Aydın et al. (2012) provided an in-depth analysis of the crystal structure of a similar compound, showcasing the planarity of the pyridazine group and its dihedral angles with phenyl and benzene rings, which play a crucial role in determining the compound's reactivity and interaction with biological targets (Aydın et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds like "1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one" are diverse and can lead to a wide range of derivatives with varying biological activities. For instance, Murty et al. (2011) synthesized derivatives showing cytotoxicity toward human cancer cell lines, indicating the potential of these compounds in cancer therapy (Murty et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are critical for their application in different domains. These properties are influenced by the molecular structure, particularly the arrangement and types of functional groups present in the compound.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acidity or basicity, and potential for forming bonds or interactions with biological molecules, are essential for understanding the applications and safety profile of these compounds. Studies like the one conducted by Mallesha et al. (2012), which evaluated the antiproliferative effect of related derivatives against human cancer cell lines, provide insight into the chemical interactions at the molecular level (Mallesha et al., 2012).

Scientific Research Applications

Antiproliferative Activity

Compounds structurally related to 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. These compounds, particularly derivatives like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, showed promising activity, indicating potential as anticancer agents. Such compounds merit further research due to their good activity on cell lines excluding K562, showcasing their potential in cancer therapy (Mallesha et al., 2012).

Novel Pyridine Derivatives Synthesis

Research has focused on synthesizing novel pyridine and fused pyridine derivatives, starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile. These compounds have been subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity. This highlights the compound's versatility in generating new molecules with potential biochemical applications (Flefel et al., 2018).

Analgesic Activity

Arylpiperazinylalkylpyridazinones, structurally related to 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, were synthesized and tested for their analgesic activity. These compounds showed high antinociceptive activity, particularly through the inhibition of noradrenaline reuptake and involvement of alpha2-adrenoceptors. This suggests their potential as analgesic agents (Cesari et al., 2006).

Herbicidal Action

Studies have explored the herbicidal action of pyridazinone compounds, including their mechanism of action involving the inhibition of photosynthesis and the Hill reaction in plants. This research provides insights into their phytotoxicity and potential applications in agriculture (Hilton et al., 1969).

Antimicrobial and Antifungal Activities

The synthesis of novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, including derivatives of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, has been conducted. These compounds have shown significant antibacterial efficacies and biofilm inhibition activities, indicating their potential as antimicrobial and antifungal agents (Mekky & Sanad, 2020).

Future Directions

For more detailed information, refer to the original research articles cited in . 📚

properties

IUPAC Name

1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-4-19(24)23-11-9-22(10-12-23)18-8-7-17(20-21-18)16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUZEHVWUGXSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

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